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Compound of Interest

Compound Name: 3-Methyl-2-phenylbutan-1-amine
CAS No.: 106498-32-2; 196106-01-1
Cat. No.: B2967549
. J

3-Methyl-2-phenylbutan-1-amine is a primary amine featuring a branched alkyl chain and a
phenyl group. As a chiral compound, its stereocisomers are of potential interest in asymmetric
synthesis and as precursors for pharmacologically active molecules. The precise
characterization of its physical properties is a fundamental prerequisite for its effective use in
research and development, influencing everything from reaction kinetics and solvent selection
to purification strategies and safety protocols.

While this compound is available commercially as a building block, comprehensive,
experimentally-determined physical property data is not widely published in peer-reviewed
literature. This guide, therefore, serves a dual purpose: to collate the available information from
chemical databases and to provide a robust framework of established analytical protocols for
its empirical determination. For the researcher and drug development professional, this
document provides not just data, but the methodology to validate it, ensuring scientific integrity
and reproducibility.

Section 1: Core Physicochemical and Structural
Identifiers

A precise understanding of a compound begins with its fundamental identifiers and structural
properties. These data points are crucial for stoichiometric calculations, structural elucidation,
and database searches.
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Property Value Source

3-methyl-2-phenylbutan-1-

IUPAC Name ] PubChem[1]
amine

CAS Number 196106-01-1 PubChem([1]

Molecular Formula C11H17N Biosynth[2], PubChem[1]
Molecular Weight 163.26 g/mol Biosynth[2], PubChem[1]
Canonical SMILES CC(C)C(CN)C1=CC=CC=C1 Biosynth[2], PubChem[1]
Physical State Colorless Liquid Biosynth[2]

Computed XLogP3 2.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor 1 PubChem[1]

Count

The XLogP3 value of 2.4 indicates a moderate level of lipophilicity, suggesting that while the
amine group provides some polarity, the compound will have significant solubility in nonpolar
organic solvents and limited solubility in water.

Section 2: Thermal and Physical Properties

Thermal properties such as boiling and melting points are critical for purification, handling, and
storage. They are dictated by the strength of intermolecular forces—in this case, a combination
of van der Waals forces from the alkyl and phenyl groups and hydrogen bonding from the
primary amine.

Boiling Point

The boiling point is a key indicator of a substance's volatility and is essential for purification by
distillation. While a precise value is not published, it is described as a "high boiling point" liquid.
[2] For context, structurally similar amines like 4-Phenylbutan-2-amine have a boiling point in
the range of 228-232 °C.[3] The branching in 3-Methyl-2-phenylbutan-1-amine may slightly
lower this value compared to its linear isomers.
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Causality in Experimental Choice: The determination of a boiling point for a new or
uncharacterized compound should be performed at reduced pressure. This precaution is taken
to prevent potential decomposition at high temperatures, a common issue with complex organic
molecules, especially amines which can be susceptible to oxidation.

Melting Point

As a liquid at standard temperature and pressure, the melting point (or more accurately, the
freezing point) is expected to be well below 0 °C. For example, the related compound 4-
Phenylbutan-2-amine has a melting point of -50°C[3], and 3-methylbutan-1-amine melts at -60
°C.[4]

Density

Density is a fundamental physical property required for converting mass to volume, which is
routine in a laboratory setting. The density of 4-Phenylbutan-2-amine is reported as 0.922 g/mL
at 25 °C, providing a reasonable estimate for the target compound.[3]

Section 3: Spectroscopic Profile for Structural
Verification

Spectroscopic analysis provides an unambiguous confirmation of chemical structure. The
following sections detail the expected spectral characteristics for 3-Methyl-2-phenylbutan-1-

amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic
molecule.

e 1H NMR: The proton NMR spectrum is predicted to be complex due to the presence of a
chiral center, which can make adjacent protons diastereotopic.

o ~7.2-7.4 ppm: A multiplet integrating to 5H, corresponding to the aromatic protons of the
phenyl group.
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o ~2.5-3.0 ppm: A multiplet corresponding to the single proton at the C2 position (benzylic
and adjacent to the chiral center). Hydrogens on carbons directly bonded to an amine
typically appear in the 2.3-3.0 ppm range.[5]

o ~2.7-3.2 ppm: A multiplet corresponding to the two protons of the CH2-NHz group.
o ~1.8-2.2 ppm: A multiplet for the single proton of the isopropyl CH group.

o ~0.5-5.0 ppm: A broad singlet integrating to 2H for the NHz protons. The chemical shift of
amine protons is highly variable and depends on concentration and solvent.[5] Adding D20
will cause this signal to disappear, confirming its identity.

o ~0.8-1.0 ppm: Two doublets, each integrating to 3H, for the two diastereotopic methyl
groups of the isopropyl moiety.

e 13C NMR: The carbon spectrum will provide a count of the unique carbon environments.
o ~140-145 ppm: Quaternary aromatic carbon (C-ipso).
o ~126-129 ppm: Aromatic CH carbons.

o ~50-60 ppm: C2 carbon (methine attached to the phenyl group). Carbons adjacent to
amine nitrogens are slightly deshielded.[6]

o ~45-55 ppm: C1 carbon (CH: attached to the amine).
o ~30-35 ppm: C3 carbon (isopropyl methine).

o ~18-22 ppm: Isopropyl methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

e 3300-3500 cm~1: A characteristic pair of medium-intensity peaks for the primary amine (NH2)
symmetric and asymmetric stretching vibrations.[6]

e 3000-3100 cm~*: Aromatic C-H stretching.
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2850-2975 cm~*: Aliphatic C-H stretching from the butyl group.

1580-1650 cm~1: A strong "scissoring" absorption from the NH2 group, along with C=C
stretching bands from the aromatic ring.[5]

1450-1500 cm~1: Aromatic C=C stretching.

690-770 cm~1: Strong bands indicating monosubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

e Molecular lon (M*): The compound has an odd molecular weight (163.26). According to the
Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal
molecular weight, which is consistent with the structure.

o Key Fragmentation: The most likely fragmentation pathway is the loss of the aminomethyl
group (-CHzNH2) or cleavage adjacent to the phenyl group (benzylic cleavage) to form a
stable tropylium ion or related benzylic cation.

Section 4: Standardized Experimental Protocols

To ensure data integrity, physical properties must be determined using validated, reproducible
methods. The following protocols provide a framework for the characterization of liquid amines
like 3-Methyl-2-phenylbutan-1-amine.

Protocol 4.1: Boiling Point Determination via Distillation
at Reduced Pressure

This method is the gold standard for determining the boiling point of a thermally sensitive or
high-boiling liquid.

Workflow Diagram: Boiling Point Determination
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Apparatus Setup

Assemble Distillation Apparatus:
- Round-bottom flask
- Claisen adapter
- Thermometer
- Condenser
- Receiving flask

Add Sample (10-20 mL)
and Boiling Chips to Flask

Connect to Vacuum Source
with Manometer

Seal System

Measu;ement

Slowly Reduce Pressure
to Target Value (e.g., 10 mmHQ)

Begin Gentle Heating
(Oil Bath)

Record Temperature (Tb) and Pressure (P)
when Distillate Collects at 1 drop/sec

Correct to Atmospheric Pressure
using Nomograph or Clausius-Clapeyron Eqg.

Final Report

Reported Boiling Point

(e.g., 115 °C @ 10 mmHgQ)

(e.g., 230 °C @ 760 mmHgQ)

Click to download full resolution via product page

Caption: Workflow for determining boiling point at reduced pressure.
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Step-by-Step Methodology:

o Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is
clean and dry. Use a calibrated thermometer with the bulb positioned just below the side arm
leading to the condenser.

o Sample Preparation: Charge the distillation flask with 10-20 mL of the amine and a few
boiling chips to ensure smooth boiling.

o System Sealing: Lightly grease all joints and connect the apparatus to a vacuum pump via a
trap and a manometer.

e Pressure Reduction: Turn on the vacuum pump and slowly evacuate the system to the
desired pressure (e.g., 10 mmHg). A stable pressure is critical for an accurate reading.

» Heating: Immerse the distillation flask in a heating mantle or oil bath and begin heating
gently.

» Data Recording: Observe the temperature. The boiling point is the temperature at which a
steady stream of condensate is collected in the receiving flask, and the temperature reading
on the thermometer is stable. Record this temperature and the corresponding pressure.

 Validation and Correction: For trustworthiness, the measurement can be repeated at a
different pressure. The recorded boiling point can be corrected to standard atmospheric
pressure using a pressure-temperature nomograph.

Protocol 4.2: Density Determination using a Pycnometer

A pycnometer (specific gravity bottle) provides a highly accurate method for determining the
density of a liquid.

Workflow Diagram: Density Measurement
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Measure Mass of
Clean, Dry Pycnometer (m1)

Fill Pycnometer with
Deionized Water

[Equilibrate in Thermostat (25.0 °CD

:

Measure Mass of
Pycnometer + Water (m2)

[Dry Pycnometer Thoroughl)a

:

Fill Pycnometer with
3-Methyl-2-phenylbutan-1-amine

[Equilibrate in Thermostat (25.0 °CD

:

Measure Mass of
Pycnometer + Sample (m3)

Calculate Density:
p_sample = (m3 - m1) / (m2 - m1) * p_water

Click to download full resolution via product page

Caption: Step-by-step workflow for density determination via pycnometry.
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Step-by-Step Methodology:

e Mass of Empty Pycnometer: Carefully clean and dry a pycnometer of known volume (e.g., 10
mL). Measure its mass on an analytical balance to four decimal places (ma).

o Calibration with Water: Fill the pycnometer with deionized, degassed water. Insert the
stopper and allow it to equilibrate in a water bath set to a precise temperature (e.g., 25.0 °C).
Ensure no air bubbles are trapped. Dry the outside and measure the mass (mz).

e Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with 3-Methyl-2-
phenylbutan-1-amine, equilibrate at the same temperature, dry the exterior, and measure
the final mass (ms).

o Calculation: The density of the sample (p_sample) is calculated using the formula: p_sample
=[(ms - m1) / (mz2 - m1)] * p_water where p_water is the known density of water at the
measurement temperature (e.g., 0.99704 g/cm3 at 25.0 °C).

o Self-Validation: The protocol's trustworthiness is enhanced by performing the measurement
in triplicate to ensure the results are within a narrow, acceptable range of deviation.

Conclusion

3-Methyl-2-phenylbutan-1-amine is a valuable synthetic intermediate whose ultility is
predicated on a thorough understanding of its physical properties. This guide has synthesized
the available computed and qualitative data while providing a detailed, authoritative framework
for the empirical determination of its key characteristics. For researchers in drug discovery and
chemical development, the application of these standardized protocols is not merely a
procedural step but a core component of ensuring data integrity, reproducibility, and the
successful translation of chemical synthesis into tangible scientific advancement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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